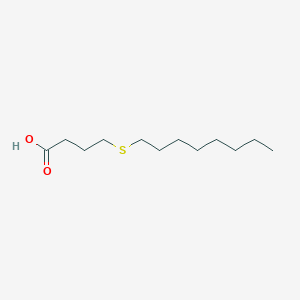

4-(Octylthio)butyric acid

Description

4-(Octylthio)butyric acid is a sulfur-containing carboxylic acid derivative characterized by an octylthio (S-C₈H₁₇) group attached to the fourth carbon of a butyric acid backbone. The sulfur atom may enhance lipophilicity and alter reactivity compared to oxygen-based analogs, influencing solubility, stability, and biological activity.

Properties

CAS No. |

116346-23-7 |

|---|---|

Molecular Formula |

C12H24O2S |

Molecular Weight |

232.38 g/mol |

IUPAC Name |

4-octylsulfanylbutanoic acid |

InChI |

InChI=1S/C12H24O2S/c1-2-3-4-5-6-7-10-15-11-8-9-12(13)14/h2-11H2,1H3,(H,13,14) |

InChI Key |

GUDSRDGLYIGGNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCSCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Indole-3-butyric Acid (CAS 133-32-4)

- Structure : Features a butyric acid chain linked to an indole ring at the third position .

- Applications : Widely used as a plant growth hormone to stimulate root development in agriculture .

- Key Differences: The aromatic indole group confers polar and hydrogen-bonding capabilities, contrasting with the nonpolar octylthio group in 4-(Octylthio)butyric acid.

2-(4-Octylphenyl)acetic Acid (CAS 64570-28-1)

- Structure : Contains a branched octylphenyl group attached to an acetic acid backbone .

- Applications : Likely used in surfactants or polymer additives due to its long alkyl chain.

- Key Differences : The acetic acid (C2) backbone and phenyl group reduce chain flexibility compared to the butyric acid (C4) structure of 4-(Octylthio)butyric acid.

4-(4-Chloro-2-methylphenoxy)butyric Acid (MCPB, CAS 94-81-5)

- Structure: A phenoxy group with chloro and methyl substituents attached to butyric acid .

- Applications : Herbicidal activity, similar to MCPA, targeting broadleaf weeds .

- Key Differences : The electron-withdrawing chlorine atom enhances herbicidal potency, whereas the octylthio group in 4-(Octylthio)butyric acid may prioritize surfactant behavior.

4-[5-(4-Bromo-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyric Acid (CAS 17385-98-7)

- Structure: A complex derivative with a brominated benzylidene-thiazolidinone ring system .

- Applications: Potential pharmaceutical use due to the thiazolidinone core, which is associated with antimicrobial or antidiabetic activity.

- Key Differences : The heterocyclic ring introduces rigidity and multiple functional groups, contrasting with the simpler aliphatic structure of 4-(Octylthio)butyric acid.

Data Table: Comparative Overview

Table 1. Structural and Functional Comparison of Butyric Acid Derivatives

Implications of Structural Variations

- Lipophilicity : The octylthio group in 4-(Octylthio)butyric acid likely increases hydrophobicity compared to Indole-3-butyric acid but may reduce it relative to 2-(4-Octylphenyl)acetic acid due to sulfur’s polarizability.

- Toxicity : Safety data for analogs like MCPB emphasize handling precautions due to herbicidal activity , whereas 4-(Octylthio)butyric acid’s toxicity profile remains undefined.

Q & A

Q. What analytical approaches confirm the compound’s role in observed biochemical effects vs. off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.